molecular formula C6H9ClF2O2S B1434815 (3,3-Difluorocyclopentyl)methanesulfonyl chloride CAS No. 1691738-59-6

(3,3-Difluorocyclopentyl)methanesulfonyl chloride

Cat. No.: B1434815
CAS No.: 1691738-59-6
M. Wt: 218.65 g/mol
InChI Key: NEGGHEAQKMLFHJ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClF2O2S and a molecular weight of 218.65 g/mol . It is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclopentyl)methanesulfonyl chloride typically involves the reaction of 3,3-difluorocyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate esters: Formed from the reaction with alcohols.

    Sulfonic acids: Formed from oxidation reactions.

Scientific Research Applications

(3,3-Difluorocyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfonyl group highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: Lacks the difluorocyclopentyl group, making it less sterically hindered.

    Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a difluorocyclopentyl group, leading to different reactivity and applications.

    (3,3-Difluorocyclopentyl)methanesulfonamide: Similar structure but with an amide group instead of a chloride.

Uniqueness

(3,3-Difluorocyclopentyl)methanesulfonyl chloride is unique due to the presence of the difluorocyclopentyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-1-2-6(8,9)3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGGHEAQKMLFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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